N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine
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Overview
Description
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine typically involves the reaction of 4-chloroaniline with phenylethylamine under specific conditions. One common method is the reductive amination of 4-chlorobenzaldehyde with phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N1-(quinolin-4yl)ethane-1,2-diamine: This compound has a quinoline ring instead of the phenyl group.
1-(but-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: This compound features a pyrazole ring and is studied for its inhibitory effects on monoamine oxidase
Uniqueness
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine is unique due to its specific combination of aromatic rings and ethane-1,2-diamine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15ClN2 |
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Molecular Weight |
246.73 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C14H15ClN2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16-17H,10-11H2 |
InChI Key |
NAWGHCGUMJPIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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